molecular formula C9H10N2 B1453335 (4-Methylbenzyl)cyanamide CAS No. 98952-71-7

(4-Methylbenzyl)cyanamide

Cat. No. B1453335
CAS RN: 98952-71-7
M. Wt: 146.19 g/mol
InChI Key: AORXOALXSRJQEW-UHFFFAOYSA-N
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Description

(4-Methylbenzyl)cyanamide is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 .


Synthesis Analysis

The synthesis of cyanamides, including (4-Methylbenzyl)cyanamide, has diversified significantly in recent years . For instance, one method involves the reaction of thiazolidin-2-cyanamide and substituted benzyl bromide compounds in acetonitrile at room temperature . This reaction yields 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives in good yields .


Molecular Structure Analysis

The InChI code for (4-Methylbenzyl)cyanamide is 1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.


Chemical Reactions Analysis

Cyanamides, including (4-Methylbenzyl)cyanamide, have been used in a variety of chemical reactions . They have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

(4-Methylbenzyl)cyanamide is typically stored at refrigerated temperatures . It has a molecular weight of 146.19 .

Scientific Research Applications

Synthesis of Heterocycles

(4-Methylbenzyl)cyanamide: is utilized in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in numerous biologically active molecules. The cyanamide group can act as a building block for the construction of heterocycles through reactions like cyclization and cycloaddition .

Aminocyanation Reactions

In organic synthesis, aminocyanation is a valuable reaction that introduces both an amine and a cyano group into a molecule(4-Methylbenzyl)cyanamide can serve as a reagent in aminocyanation, providing a direct route to synthesize amino nitriles, which are important intermediates in pharmaceuticals and agrochemicals .

Electrophilic Cyanide-Transfer Agents

The compound can act as an electrophilic cyanide-transfer agent. This application is significant in the field of organic synthesis where introducing a cyano group (-CN) can lead to the formation of nitriles, amides, and other nitrogen-containing functional groups .

Radical Reactions

(4-Methylbenzyl)cyanamide: can participate in radical reactions due to its unique NCN connectivity. This allows for the formation of carbon-centered radicals, which can be further utilized in various synthetic transformations, including polymerization and the synthesis of complex organic molecules .

Coordination Chemistry

The cyanamide moiety can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis, material science, and as models for biological systems .

Non-Toxic Cyanide Sources

As a safer alternative to free hydrogen cyanide (HCN) and metal cyanides, (4-Methylbenzyl)cyanamide can be used as a non-toxic cyanide source in research laboratories. This is particularly important for smaller enterprises or research labs where handling highly toxic substances is a concern .

Agricultural Chemistry

In the field of agricultural chemistry, cyanamides and their derivatives are explored for their potential use as fertilizers and growth regulators. The reactivity of the cyanamide group can be harnessed to release nitrogen, an essential nutrient for plant growth .

Material Science

(4-Methylbenzyl)cyanamide: may find applications in material science, particularly in the development of novel materials with unique properties such as enhanced thermal stability or specific electronic characteristics. Its reactivity can be tailored to synthesize materials with desired functionalities .

Safety and Hazards

The safety data sheet for (4-Methylbenzyl)cyanamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . This trend is likely to continue as more sustainable and robust synthetic routes to these compounds are developed . The unique properties of cyanamides, including their ability to participate in a variety of chemical reactions, make them a promising area of research .

properties

IUPAC Name

(4-methylphenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXOALXSRJQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylbenzyl)cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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